molecular formula C23H25Cl2NO6 B11441620 3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11441620
M. Wt: 482.3 g/mol
InChI Key: KPMXDTCQYACVMD-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the methoxyethyl, methyl, and dichlorophenyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic reagents, halogenating agents, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the molecule.

Scientific Research Applications

3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

  • 3-(2-Methoxyethyl) 6-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H25Cl2NO6

Molecular Weight

482.3 g/mol

IUPAC Name

3-O-(2-methoxyethyl) 6-O-methyl 4-(3,4-dichlorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H25Cl2NO6/c1-11-9-16-20(21(27)17(11)22(28)31-4)19(13-5-6-14(24)15(25)10-13)18(12(2)26-16)23(29)32-8-7-30-3/h5-6,10-11,17,19,26H,7-9H2,1-4H3

InChI Key

KPMXDTCQYACVMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC(=C(C=C3)Cl)Cl)C(=O)C1C(=O)OC

Origin of Product

United States

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